N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,4-dimethoxybenzamide
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,4-dimethoxybenzamide is a complex organic compound that features a benzodioxin ring fused with a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,4-dimethoxybenzamide typically involves several steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and amidation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Thiols, amines, basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly as a cholinesterase inhibitor for treating Alzheimer’s disease.
Biological Research: The compound’s ability to inhibit bacterial biofilm formation makes it a candidate for antibacterial research.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,4-dimethoxybenzamide involves its interaction with specific molecular targets:
Cholinesterase Inhibition: The compound inhibits cholinesterase enzymes, which are involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain.
Antibacterial Activity: It disrupts bacterial biofilm formation, which is crucial for bacterial survival and resistance.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler analog that lacks the benzamide group.
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: A related compound with a sulfonamide group instead of a benzamide.
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,4-dimethoxybenzamide is unique due to its combined benzodioxin and benzamide structures, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12(18-11-24-15-6-4-5-7-16(15)25-18)20-19(21)14-9-8-13(22-2)10-17(14)23-3/h4-10,12,18H,11H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXNDNJDQATYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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